10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
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Overview
Description
- TEPP-46 is a novel and potent pyruvate kinase M2 (PKM2) activator. PKM2 plays a crucial role in glycolysis, catalyzing the final step by transferring a phosphate group from phosphoenolpyruvate (PEP) to adenosine diphosphate (ADP), yielding adenosine triphosphate (ATP) and pyruvate .
- PKM2 is a key enzyme in cancer metabolism, and its activation can impact tumor growth and survival.
Preparation Methods
- TEPP-46 can be synthesized using specific routes. Unfortunately, detailed synthetic procedures and reaction conditions are not readily available in the literature.
- Industrial production methods for TEPP-46 are also scarce, as it is primarily used for research purposes.
Chemical Reactions Analysis
- TEPP-46 activates PKM2 by a mechanism similar to that of the endogenous activator fructose-1,6-bisphosphate (FBP) .
- While specific reactions involving TEPP-46 are not well-documented, it is essential to note that PKM2 activation impacts glycolysis and cellular metabolism.
Scientific Research Applications
- TEPP-46 has been extensively studied in various contexts:
Cancer Research: It exhibits anti-tumor activity and affects tumor metabolism.
Immunology: TEPP-46 influences macrophage metabolism upon Toll-like receptor 4 (TLR4) activation.
Neuroscience: Research has explored its effects on neuro-oncology and neuroinflammation.
Other Fields: TEPP-46 has implications in nanotechnology, immunotherapy, and more.
Mechanism of Action
- TEPP-46 activates PKM2, leading to altered metabolic pathways. The exact molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- TEPP-46’s uniqueness lies in its selective activation of PKM2. direct comparisons with other compounds are limited.
- Similar compounds include DASA-58, which also activates PKM2 .
Properties
IUPAC Name |
10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-20-13-7-14(25(2)23)24-16(13)12-8-19-21(17(22)15(12)20)9-10-4-3-5-11(18)6-10/h3-8H,9,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJWVSEDISQIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)N)SC(=C2)S(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658030 |
Source
|
Record name | 6-[(3-Aminophenyl)methyl]-2-(methanesulfinyl)-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221186-53-3 |
Source
|
Record name | 6-[(3-Aminophenyl)methyl]-4,6-dihydro-4-methyl-2-(methylsulfinyl)-5H-thieno[2′,3′:4,5]pyrrolo[2,3-d]pyridazin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221186-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(3-Aminophenyl)methyl]-2-(methanesulfinyl)-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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